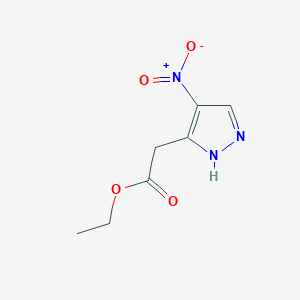

![molecular formula C12H10FN3O3S B1327068 3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-61-6](/img/structure/B1327068.png)

3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Overview

Description

The compound "3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid" is a derivative of β-amino acids with a thiadiazole ring and a fluorophenyl group. This type of compound is part of a broader class of molecules that have been synthesized for various biological activities, including antimicrobial properties and potential growth-promoting effects on plants . The presence of the thiadiazole ring is a common feature in molecules designed for biological activity, as seen in other research where similar structures have been synthesized and evaluated for their antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks like β-alanine, which is then modified through reactions such as the Hantzsch method to introduce the thiadiazole ring . Other methods include the Gewald synthesis technique, which is used to introduce a thiophene ring, followed by further reactions to create Schiff bases . The synthesis process is often guided by the desired biological activity, with modifications to the molecular structure aimed at enhancing specific properties.

Molecular Structure Analysis

The molecular structure of compounds with a thiadiazole ring is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . The fluorophenyl group is a common substituent that can influence the binding of the molecule to biological targets, such as enzymes . The precise arrangement of functional groups around the thiadiazole ring is crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Compounds with a thiadiazole ring can participate in various chemical reactions, including the formation of Schiff bases, which are typically synthesized by reacting an amine with an aldehyde . The reactivity of these compounds can be further modified by introducing different substituents, which can affect the molecule's ability to interact with biological targets or its overall stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by the specific substituents attached to the core structure. For instance, the introduction of a fluorophenyl group can affect the molecule's lipophilicity, which in turn can influence its absorption and distribution in biological systems . The presence of the thiadiazole ring and its substituents can also impact the molecule's ability to form hydrogen bonds and other non-covalent interactions, which are important for its biological activity .

Scientific Research Applications

Antimicrobial Activity

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, a compound structurally related to 3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, has demonstrated effectiveness in inhibiting the growth of both Listeria monocytogenes and Escherichia coli. This suggests potential applications in antimicrobial therapy and research (Kariuki et al., 2022).

Anticancer and Antioxidant Activity

Compounds like 2-(2-nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one and 2-(3-fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one have shown promising in vitro anti-proliferative activity on human breast adenocarcinoma cells. Their antioxidant capabilities have also been explored, indicating potential in cancer research and therapy (Joseph et al., 2013).

Synthesis and Structural Studies

The synthesis and structural elucidation of related 1,3,4-thiadiazole derivatives, like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, have been extensively studied. These insights are crucial for understanding the chemical nature and potential applications of such compounds in various scientific fields (Yin et al., 2008).

Quantum Theory and Molecular Interactions

The quantum theory of atoms-in-molecules (QTAIM) approach has been used to characterize intra- and intermolecular interactions in compounds like N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine. This research provides valuable insights into the nature of noncovalent interactions, crucial for drug design and materials science (El-Emam et al., 2020).

Photophysical and Photochemical Properties

Studies on compounds from the 1,3,4-thiadiazole group, like 2-amino-5-phenyl-1,3,4-thiadiazole, have revealed interesting dual fluorescence effects. These properties are significant for applications in molecular probes, biology, and molecular medicine (Budziak et al., 2019).

properties

IUPAC Name |

3-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O3S/c13-7-1-3-8(4-2-7)14-11(19)12-16-15-9(20-12)5-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRMXQRVFTZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)